Isalmadol

Description

Contextualization of Isalmadol in Chemical Biology Research

In the field of chemical biology, Isalmadol is recognized as a synthetic opioid analgesic developed for the management of moderate to severe pain. ontosight.ai Its mechanism of action involves interacting with opioid receptors in the central nervous system, specifically the brain and spinal cord, to produce its pain-relieving effects. ontosight.ai Research indicates that Isalmadol binds to mu, delta, and kappa opioid receptors, which in turn modulates the transmission of pain signals. ontosight.ai

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C22H27NO4 | nih.gov |

| Molecular Weight | 369.5 g/mol | nih.gov |

| IUPAC Name | [3-[(1R,2R)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenyl] 2-hydroxybenzoate | nih.gov |

| UNII | 6N60J342OF | ontosight.ai |

| ChEMBL ID | ChEMBL3989687 | ontosight.ai |

Historical Perspectives on Isalmadol-Related Chemical Scaffolds

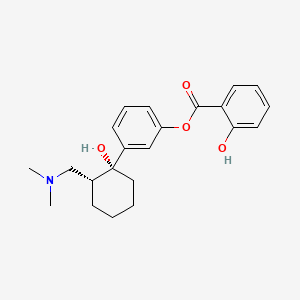

The chemical architecture of Isalmadol is a hybrid of two historically significant pharmacophores: a tramadol-like aminocyclohexanol core and a salicylate (B1505791) ester.

Tramadol (B15222) and Related Scaffolds: The (1R,2R)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenyl portion of Isalmadol is structurally analogous to tramadol, a synthetic opioid analgesic first synthesized in the 1960s. drugbank.com Tramadol itself has a multimodal mechanism of action, acting not only as a weak µ-opioid receptor agonist but also inhibiting the reuptake of serotonin (B10506) and norepinephrine. drugbank.comnih.gov This dual action targets pain through different pathways within the central nervous system. The development of centrally acting synthetic analgesics represented a major effort in medicinal chemistry to create potent pain relievers.

Salicylate Scaffolds: The 2-hydroxybenzoate moiety of Isalmadol is a salicylate, a class of compounds with a long history in medicine. nih.gov The parent compound, salicylic (B10762653) acid, was originally derived from willow bark and used for its anti-inflammatory and analgesic properties. Its derivative, acetylsalicylic acid (aspirin), revolutionized pain and inflammation management. Other salicylates, such as salsalate, function as non-steroidal anti-inflammatory drugs (NSAIDs) primarily by inhibiting the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923) involved in inflammation. drugbank.com The inclusion of this scaffold in a molecule suggests the potential for anti-inflammatory activity. drugbank.comnih.gov

The combination of these two distinct scaffolds in a single molecule like Isalmadol represents a rational drug design strategy aimed at creating a compound with a potentially broad spectrum of analgesic and anti-inflammatory action.

| Scaffold Type | Core Structure Example | Primary Mechanism of Action | Therapeutic Class |

|---|---|---|---|

| Aminocyclohexanol | Tramadol | µ-opioid receptor agonism; Serotonin/Norepinephrine reuptake inhibition. drugbank.com | Centrally Acting Analgesic. drugbank.com |

| Salicylate | Salsalate, Acetylsalicylic Acid | Inhibition of cyclooxygenase (COX) enzymes. drugbank.com | Non-Steroidal Anti-Inflammatory Drug (NSAID). drugbank.com |

Current Research Landscape and Unaddressed Scientific Questions for Isalmadol

The current body of public-domain research on Isalmadol primarily identifies it as a potent opioid analgesic and provides its basic chemical identifiers. ontosight.ai However, there is a noticeable lack of detailed, peer-reviewed studies focusing specifically on its synthesis, metabolic fate, and precise pharmacological profile. This gap in the literature gives rise to several unaddressed scientific questions that are critical for a complete understanding of the compound.

Key unaddressed questions for future research include:

Receptor Binding Affinity: What are the specific binding affinities (Ki values) of Isalmadol for the mu, delta, and kappa opioid receptors? A quantitative comparison to established opioids like morphine and tramadol would clarify its potency and potential receptor selectivity.

Metabolic Profile: What is the in vivo metabolic pathway of Isalmadol? It is crucial to determine whether the ester linkage is hydrolyzed to yield the tramadol-like core and salicylic acid, and to identify which of these components—the parent drug or its metabolites—is responsible for the observed pharmacological activity. This is particularly relevant as the primary metabolite of tramadol (M1) is a more potent µ-opioid agonist than tramadol itself. drugbank.com

Monoamine Reuptake Inhibition: Given its structural similarity to tramadol, does Isalmadol or its primary amine-containing metabolite inhibit the reuptake of serotonin and norepinephrine? drugbank.comnih.gov Quantifying this activity would be essential to understanding its full mechanistic profile.

Stereochemistry and Activity: The defined stereochemistry (1R,2R) is noted in its IUPAC name. nih.gov Research is needed to determine how this specific stereoisomer influences biological activity compared to other possible isomers, a common investigation for chiral drugs.

Addressing these questions through targeted synthesis, in vitro assays (e.g., receptor binding, enzyme inhibition), and in vivo pharmacological and metabolic studies would provide a comprehensive scientific understanding of Isalmadol's unique chemical biology.

Structure

3D Structure

Properties

CAS No. |

269079-62-1 |

|---|---|

Molecular Formula |

C22H27NO4 |

Molecular Weight |

369.5 g/mol |

IUPAC Name |

[3-[(1R,2R)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenyl] 2-hydroxybenzoate |

InChI |

InChI=1S/C22H27NO4/c1-23(2)15-17-8-5-6-13-22(17,26)16-9-7-10-18(14-16)27-21(25)19-11-3-4-12-20(19)24/h3-4,7,9-12,14,17,24,26H,5-6,8,13,15H2,1-2H3/t17-,22+/m1/s1 |

InChI Key |

OLXCPJRIWXIFTH-VGSWGCGISA-N |

Isomeric SMILES |

CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC(=O)C3=CC=CC=C3O)O |

Canonical SMILES |

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC(=O)C3=CC=CC=C3O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Isalmadol

Established Synthetic Pathways for Isalmadol Core Structure

While detailed, publicly available published synthesis routes for Isalmadol are limited, its structure suggests a multi-step synthetic process. vulcanchem.com Hypothetical pathways involve the functionalization of a cyclohexane (B81311) ring to introduce the necessary hydroxyl and dimethylaminomethyl groups. This functionalization could potentially be achieved through reactions such as catalytic hydrogenation or Grignard reactions. vulcanchem.com The final step in the formation of the Isalmadol core structure would likely involve the esterification of the substituted cyclohexanol (B46403) with salicylic (B10762653) acid. This coupling reaction could be facilitated by methods employing acyl chlorides or carbodiimide-mediated condensation. vulcanchem.com

Novel Synthetic Approaches for Isalmadol Analogues

Research into novel synthetic approaches for Isalmadol analogues would typically focus on modifying the core structure to explore variations in pharmacological properties. This could involve altering the substituents on the cyclohexyl ring, the salicylate (B1505791) moiety, or the linker connecting the two parts. While specific published examples of novel synthetic routes for Isalmadol analogues were not extensively detailed in the search results, general strategies for synthesizing drug analogues often involve techniques such as palladium-catalyzed coupling reactions, cyclization reactions, and functional group interconversions to introduce diverse structural elements. nih.govmdpi.comnih.gov The development of combinatorial chemistry techniques allows for the rapid generation of libraries of similar molecules, which can be useful in exploring structural variations for analogue synthesis. slideshare.net

Chemoenzymatic and Biocatalytic Strategies in Isalmadol Synthesis

Chemoenzymatic and biocatalytic approaches offer alternative, often more environmentally friendly, routes for chemical synthesis, including the potential for creating specific stereoisomers. These methods utilize enzymes, such as lipases, to catalyze specific reactions. semanticscholar.orgmdpi.comnih.govresearchgate.net Lipases, for instance, are known to catalyze ester hydrolysis and formation, and can exhibit stereoselectivity. semanticscholar.orgmdpi.comnih.gov While no specific studies on the chemoenzymatic or biocatalytic synthesis of Isalmadol or its direct analogues were found, these methodologies have been successfully applied to the synthesis of other complex molecules and prodrugs, particularly for achieving enantiopure compounds or facilitating esterification reactions. mdpi.comnih.govresearchgate.netnih.govnih.govnih.gov The use of immobilized enzymes can enhance their stability and reusability in synthetic processes. semanticscholar.orgnih.gov

Prodrug Design Principles and Carrier-Linked Systems for Isalmadol Derivatives

Prodrug design is a strategy used to improve the physicochemical, pharmaceutical, and pharmacokinetic properties of a drug molecule. slideshare.netfiveable.mejetir.orgijpcbs.com Prodrugs are typically inactive derivatives that undergo biotransformation in vivo to release the active parent drug. slideshare.netfiveable.mejetir.org For Isalmadol derivatives, prodrug strategies could aim to enhance properties such as solubility, absorption, distribution, or to target specific tissues. fiveable.mejetir.orgijpcbs.com Carrier-linked prodrugs involve conjugating the drug to a carrier moiety via a labile linker. jetir.orggoogleapis.com

Ester-Based Prodrug Linker Strategies

Ester linkages are commonly employed in prodrug design, particularly for drugs containing hydroxyl or carboxylic acid functional groups. jetir.orgopenmedicinalchemistryjournal.com The rationale for using ester linkers stems from the widespread presence of esterase enzymes in the body that can hydrolyze these bonds to release the parent drug. jetir.org For Isalmadol, which contains a salicylate ester moiety and a hydroxyl group, esterification at other positions could be explored for prodrug development. Synthesis of ester prodrugs often involves reacting the drug with an activated carboxylic acid derivative or coupling a carboxylic acid drug with an alcohol carrier using coupling agents. researchgate.netresearchgate.net Hydrolytic studies at different pH levels are typically performed to evaluate the stability and release profile of ester prodrugs. researchgate.net

Carbamate-Based Prodrug Linker Strategies

Carbamate (B1207046) linkages are another type of labile linker used in carrier-linked prodrug systems, often for drugs containing amine or hydroxyl groups. epo.orgresearchgate.netmdpi.comgoogle.comnih.govbenthamopenarchives.comgoogle.com Forming a carbamate linkage with an amine group can effectively mask its polarity and alter the drug's properties. researchgate.netgoogle.com Carbamate prodrugs are designed to undergo cleavage in vivo, either enzymatically or chemically, to regenerate the active drug, carbon dioxide, and the carrier moiety. researchgate.netbenthamopenarchives.com The synthesis of carbamate prodrugs can involve reactions between the drug containing an amine or hydroxyl group and a suitably activated carbamate-forming reagent or a carrier molecule containing a carbamate group. google.comnih.gov Studies on carbamate prodrugs have demonstrated their potential to improve properties such as bioavailability and targeted delivery. mdpi.comnih.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Isalmadol | 44147561 |

| Isalmadol hydrochloride | 76966629 |

| Salicylic acid | 338 |

Data Tables

Based on the available information, a detailed data table on synthesis yields or specific reaction conditions for Isalmadol itself is not feasible due to the lack of publicly detailed synthesis routes. However, general principles of prodrug hydrolysis can be illustrated conceptually.

Conceptual Data on Prodrug Hydrolysis (Illustrative)

| Prodrug Type | Linkage Type | Cleavage Mechanism (Typical) | Factors Influencing Hydrolysis |

| Ester Prodrug | Ester | Enzymatic (Esterases), Chemical (pH) | pH, Enzyme concentration, Steric hindrance, Electronic effects |

| Carbamate Prodrug | Carbamate | Enzymatic, Chemical | pH, Enzyme activity, Structure of carrier and drug |

Preclinical Pharmacological Characterization of Isalmadol

Molecular Mechanisms of Isalmadol Action

The molecular mechanisms of drug action describe the specific interactions between a drug molecule and its biological targets, leading to a cascade of events that result in a therapeutic effect. numberanalytics.com For Isalmadol, understanding these mechanisms is key to elucidating its potential applications.

Target Identification and Validation through Molecular Assays

Target identification is a fundamental step in understanding how a compound exerts its effects. nih.govpelagobio.commedchemexpress.com Molecular assays are employed to pinpoint the specific proteins or other biomolecules that Isalmadol interacts with. Various techniques exist for target identification, including affinity-based approaches, which directly assess the binding of a small molecule to proteins. nih.govresearchgate.netmdpi.com Methods like photoaffinity labeling (PAL), Drug Affinity Responsive Target Stability (DARTS), and Cellular Thermal Shift Assay (CETSA) are utilized to identify protein targets by examining the stability or interaction of proteins in the presence of the compound. pelagobio.commedchemexpress.comresearchgate.netmdpi.com While direct studies on Isalmadol's specific targets are limited in the provided search results, its classification as an opioid analgesic suggests interactions with opioid receptors. ontosight.ai Opioid receptors, including mu, delta, and kappa subtypes, are known targets for compounds with analgesic properties. ontosight.ai

Receptor Binding Kinetics and Thermodynamics

Receptor binding kinetics and thermodynamics provide insights into the nature and strength of the interaction between a ligand (such as Isalmadol) and its receptor. csmres.co.ukfrontiersin.orgibmc.msk.ru Thermodynamics describes the equilibrium binding affinity, while kinetics describes the rates of association (kon) and dissociation (koff). csmres.co.ukfrontiersin.org These parameters are crucial for understanding how quickly a drug binds to its target and how long it remains bound, which can influence its efficacy and duration of action. ibmc.msk.ru The dissociation constant (Kd) is related to the kinetic rates by the equation Kd = koff / kon. csmres.co.uk Factors such as molecular size, conformational flexibility, electrostatic interactions, and hydrophobic effects can influence binding kinetics. csmres.co.uk While specific data on Isalmadol's receptor binding kinetics and thermodynamics were not found in the provided search results, studies on other ligands and receptors utilize techniques like molecular dynamics simulations and experimental methods to characterize these interactions. frontiersin.orgbiorxiv.org

Allosteric Modulation and Orthosteric Interactions

Ligands can interact with receptors at the primary orthosteric site, where the endogenous ligand binds, or at allosteric sites, which are distinct from the orthosteric site. mdpi.comdrugdiscoverytrends.complos.orgnih.gov Orthosteric interactions typically involve direct competition with the endogenous ligand. drugdiscoverytrends.com Allosteric modulation, on the other hand, involves binding to a secondary site, which can positively or negatively influence the binding or efficacy of the orthosteric ligand. mdpi.comdrugdiscoverytrends.comnih.gov Allosteric modulators can alter the conformation of the receptor, thereby affecting the orthosteric binding site or downstream signaling. mdpi.comnih.gov This mode of interaction can offer advantages such as increased selectivity and the ability to fine-tune receptor activity. drugdiscoverytrends.comnih.govfrontiersin.org Isalmadol's potential interaction with mu, delta, and kappa opioid receptors suggests possible orthosteric binding, given that these are the primary sites for opioid ligands. ontosight.ai However, the possibility of allosteric modulation at these or other targets would require specific investigation.

Signaling Pathway Perturbations Induced by Isalmadol

Upon binding to its target, a drug can initiate a cascade of intracellular events, leading to the perturbation of various signaling pathways. numberanalytics.comfrontiersin.orgnih.gov Understanding these pathway perturbations is essential for comprehending the downstream effects of Isalmadol. Techniques such as gene expression profiling, phosphoproteomics, and functional assays are used to identify the signaling pathways affected by a compound. frontiersin.orgallencell.orggithub.com For instance, changes in gene expression can indicate the activation or inhibition of specific pathways. frontiersin.org Perturbation experiments, where cells or systems are treated with a compound, can reveal the "footprint" of its effect on signaling networks. frontiersin.orgallencell.orggithub.comnih.gov Given Isalmadol's potential interaction with opioid receptors, it would likely influence signaling pathways associated with these receptors, such as those involving G protein coupling and downstream effectors which modulate pain signaling. ontosight.ainih.gov

Cellular and Subcellular Pharmacodynamics of Isalmadol

Cellular and subcellular pharmacodynamics examine the effects of a drug at the cellular level, including its impact on cell function, viability, and intracellular processes. allucent.com

Isalmadol Efficacy in Relevant In Vitro Cellular Models

In vitro cellular models are widely used in preclinical pharmacology to assess the efficacy and potency of drug candidates in a controlled environment. allucent.comqima-lifesciences.comd-nb.infobradford.ac.uk These models can include cell lines or primary cells that express the target of interest or are relevant to the disease being studied. bradford.ac.uk Assays can measure various cellular responses, such as receptor activation, enzyme inhibition, cell proliferation, or the production of specific biomarkers. d-nb.infobradford.ac.uknih.gov The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) are common measures of potency in in vitro assays, indicating the concentration of the compound required to inhibit or stimulate a response by 50%. d-nb.info While specific in vitro efficacy data for Isalmadol were not detailed in the provided search results, studies on other compounds targeting GPCRs or other pathways utilize cell-based assays to determine their potency and efficacy. d-nb.infomdpi.com For a compound like Isalmadol, relevant in vitro models would likely include cell lines expressing mu, delta, or kappa opioid receptors, where its ability to modulate receptor activity or downstream signaling could be assessed. ontosight.ai

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Isalmadol | 44147561 |

| Isalmadol hydrochloride | 76966629 |

Table 1: Key Chemical Identifiers of Isalmadol

(Note: The interactive table script above is provided for demonstration purposes. To view the interactive table, this content would need to be rendered in a web browser environment with JavaScript enabled.)

| Property | Value |

| CAS Registry Number | 269079-62-1 |

| Molecular Formula | C₂₂H₂₇NO₄ |

| Molecular Weight | 369.5 g/mol nih.gov |

| Stereochemistry | (1RS,2RS) diastereomers vulcanchem.com |

Intracellular Localization and Target Engagement Studies

Investigating the intracellular localization of a compound like Isalmadol is crucial for understanding its mechanism of action, particularly if its presumed targets are intracellular proteins or pathways. Studies in this area typically employ techniques such as fluorescence microscopy, confocal microscopy, or cellular fractionation followed by Western blotting to determine where the compound accumulates within the cell (e.g., cytoplasm, nucleus, specific organelles).

Target engagement studies aim to confirm that Isalmadol directly interacts with its intended molecular target(s) within a biological system. These studies can involve various methods, including:

Biochemical Assays: Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify the binding affinity and kinetics between Isalmadol and purified target proteins.

Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of a target protein in the presence and absence of the compound. Binding of a ligand often increases the thermal stability of the target protein, providing evidence of engagement in a cellular context.

Reporter Gene Assays: If the target is a receptor or enzyme that modulates gene expression, reporter gene assays can be used to measure the functional outcome of target engagement. nih.govsci-hub.se

Fluorescence Resonance Energy Transfer (FRET) or Bioluminescence Resonance Energy Transfer (BRET): These techniques can be used to study protein-protein interactions or conformational changes induced by compound binding in living cells. sci-hub.se

Detailed research findings regarding the specific intracellular localization and target engagement of Isalmadol were not extensively available in the provided search results. However, the general methodologies for such preclinical investigations are well-established and involve the use of cell-based assays and various biochemical and biophysical techniques. nih.govsci-hub.se

High-Throughput Screening (HTS) and High-Content Screening (HCS) in Preclinical Assays

High-Throughput Screening (HTS) and High-Content Screening (HCS) are integral parts of preclinical drug discovery, enabling the rapid evaluation of large libraries of compounds for biological activity.

High-Throughput Screening (HTS): HTS is designed for quickly assessing the biological or biochemical activity of a vast number of compounds. biobide.comelixir.no It typically utilizes automated systems, miniaturized assay formats (like microwell plates), and sensitive detection systems to test thousands to millions of samples against specific biological targets. biobide.comelixir.no The primary goal of HTS is to identify initial "hits" – compounds showing potential therapeutic effects. biobide.com These hits then undergo further validation. biobide.com HTS is also applied in target identification and validation to discover new proteins or pathways involved in disease mechanisms. biobide.com Assays suitable for HTS need to be biologically relevant, sensitive, robust, and economical. sci-hub.se Common HTS methods include biochemical assays like fluorescence polarization, FRET, and TR-FRET, as well as cell-based assays such as viability, reporter gene, and second messenger assays. sci-hub.se

High-Content Screening (HCS): Also known as High-Content Analysis (HCA), HCS is a more advanced technique that provides detailed, multi-parameter analysis of cellular responses to compounds. biobide.com Unlike HTS, which often focuses on single-parameter assays, HCS integrates cell-based assays with automated microscopy and image analysis to collect comprehensive data on various cellular processes simultaneously. nih.govbiobide.com This can include assessing morphological changes, protein expression and localization, post-translational modifications, and protein-protein interactions. nih.gov HCS is particularly valuable for studying complex biological processes like cell differentiation, apoptosis, and signal transduction pathways. biobide.com It can help detect subtle changes in cellular behavior and identify potential off-target effects and toxicities. biobide.com HCS-compatible assays include immunohistochemistry, RNAi, reporter gene assays, and techniques involving the CRISPR-Cas9 system. nih.gov These methods can be applied to both 2D and 3D cell culture systems in a high-throughput manner. nih.gov

While the search results describe the general principles and applications of HTS and HCS in preclinical research, specific data on the use of these techniques for Isalmadol characterization were not provided.

Preclinical In Vivo Pharmacological Models for Isalmadol Investigations

Preclinical in vivo pharmacological models are essential for evaluating the potential efficacy and understanding the biological activity of drug candidates like Isalmadol in living organisms before human trials. porsolt.com The selection of appropriate in vivo models is crucial and depends on the specific disease or condition being targeted and the desired translational relevance to human physiology. researchgate.netnih.gov In vivo pharmacology studies provide insights into a drug's behavior, efficacy, and safety, including absorption, distribution, metabolism, and pharmacodynamics. porsolt.com

Key considerations when selecting in vivo models include the species and strain of animal, the model's appropriateness for the human disease, and the technical aspects of generating and analyzing the model. nih.gov Translational aspects of the in vivo model compared to those used in the clinic are also important. nih.gov

Rodent Models for Efficacy Assessment

Rodent models, particularly mice and rats, are widely used in preclinical efficacy assessment due to their physiological similarities to humans, relative ease of handling, and availability of genetic tools. ufsc.brmdpi.com

Different rodent models are utilized depending on the therapeutic area being investigated. For example, in pain research, various rat and mouse models exist, such as those involving spared nerve injury or chronic constriction injury, although their predictive efficacy can vary. ufsc.br Transgenic mouse models have also been developed to study the role of specific proteins in pain. ufsc.br In oncology, tumor-bearing rodent models, including xenograft and syngeneic models in mice and rats, are used to characterize the anti-tumor efficacy of novel drug candidates. nuvisan.com These models allow for the assessment of tumor growth kinetics, tumor weights, and survival endpoints. nuvisan.com In the context of neurological disorders like Alzheimer's disease, rodent models, including transgenic mice overexpressing genes associated with familial AD, are used to study pathology and evaluate potential treatments, although replicating the full complexity of human disease remains a challenge. news-medical.netmdpi.com

Specific studies detailing the use of rodent models for assessing the efficacy of Isalmadol were not found in the provided search results. However, the principles of using rodent models for efficacy assessment in various disease areas are well-established in preclinical research. ufsc.brmdpi.comnuvisan.commdpi.comimrpress.com

Translational Preclinical Models for Isalmadol Efficacy Prediction

Translational preclinical models aim to bridge the gap between findings in animal studies and the prediction of clinical efficacy in humans. researchgate.netbiorxiv.orgmedicilon.com These models often incorporate pharmacokinetic-pharmacodynamic (PKPD) data from preclinical studies to predict human responses. biorxiv.orgnih.gov

One approach involves using preclinical in vivo PKPD data and model-based translational pharmacology to predict clinical outcomes. biorxiv.orgnih.gov For instance, mouse PKPD models can be built to derive exposure-response relationships, which are then used in conjunction with clinical PK models and species-specific protein binding data to predict clinical efficacy. nih.gov Studies have shown that this approach can accurately predict the presence or absence of clinical efficacy. nih.gov

Improving the translational value of animal models can involve using humanized mouse models and incorporating preclinical applications of clinical features. researchgate.net Translational psychiatry, for example, seeks to translate clinically relevant problems into animal experimental approaches and use preclinical findings to inform clinical trials. frontiersin.org This can involve combining data from animal stress models with human data to identify relevant biological insights. frontiersin.org

While the search results highlight the importance and methodologies of translational preclinical models for efficacy prediction, specific information on the application of these models for Isalmadol was not available.

Electrophysiological (e.g., EEG) Biomarker Analysis in Preclinical Settings

Electrophysiological techniques, such as electroencephalography (EEG), are valuable tools in preclinical settings for assessing the effects of compounds on brain activity and identifying potential biomarkers of efficacy or toxicity. preclinicalephys.comnih.govsynapcell.comcloudsofcare.com

Quantitative EEG (qEEG) can be used as an objective and non-invasive method for real-time assessment of neurological states in animal models. nih.gov For example, in preclinical pain research, EEG recordings of theta power over the primary somatosensory cortex in awake rats have been used to assess spontaneous nociceptive states and evaluate the analgesic efficacy of compounds. nih.gov Combining EEG biomarkers with behavioral endpoints can provide a more comprehensive assessment in preclinical models. synapcell.com

Pharmaco-EEG measures the direct and indirect effects of active compounds on brain activity to evaluate a drug's pharmacodynamic and pharmacokinetic properties, its penetration into the central nervous system, and its potential therapeutic or toxic effects. cloudsofcare.com Pharmaco-EEG can serve as a translational biomarker, helping to bridge preclinical research and clinical drug development for CNS-active compounds. cloudsofcare.com

Specific applications of EEG or other electrophysiological biomarker analysis in preclinical studies of Isalmadol were not detailed in the provided search results. However, the methodology is established for assessing neurological effects of drug candidates. preclinicalephys.comnih.govsynapcell.comcloudsofcare.combiorxiv.org

Molecular and Cellular Endpoints in In Vivo Preclinical Studies

In addition to behavioral and physiological assessments, in vivo preclinical studies often include the analysis of molecular and cellular endpoints to understand the mechanisms underlying a compound's effects. preclinicalephys.com These endpoints can provide insights into how a drug interacts with its target at the molecular level and the downstream cellular consequences.

Examples of molecular and cellular endpoints analyzed in in vivo studies include:

Biomarker Analysis: Measuring the levels or activity of specific proteins, genes, or metabolites that are indicative of disease state or treatment response. nuvisan.commedicilon.com

Gene Expression Profiling: Analyzing changes in gene expression patterns in relevant tissues or cells using techniques like quantitative PCR or RNA sequencing. nuvisan.com

Protein Expression and Localization: Assessing the levels and cellular distribution of target proteins or other relevant proteins using techniques such as Western blotting or immunohistochemistry. nih.gov

Cellular Signaling Pathway Analysis: Investigating the activation or inhibition of specific signaling pathways using techniques like phospho-specific antibodies.

Immune Cell Profiling: Analyzing the types and activation states of immune cells in relevant tissues, particularly in models of inflammatory or autoimmune diseases, using techniques like flow cytometry or immunohistochemistry. nuvisan.com

Histopathology: Examining tissue samples for morphological changes or the presence of specific cellular markers.

In oncology preclinical models, analysis options include PK/PD (biomarker) ex vivo analysis in organs, tissues, and tumors, as well as ex vivo analysis of bodily fluids for cytokine profiling and immune cell profiling. nuvisan.com Gene expression profiling is also utilized. nuvisan.com

While the search results describe the types of molecular and cellular endpoints commonly assessed in in vivo preclinical studies, specific data regarding these endpoints for Isalmadol were not found.

Computational and Theoretical Studies of Isalmadol

Molecular Docking and Protein-Ligand Interaction Profiling of Isalmadol

Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a ligand (such as Isalmadol) when bound to a protein or other biological target. This method aims to estimate the binding affinity between the molecule and its target, providing insights into the potential biological activity of the ligand. Docking studies can help identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-target complex nih.govnih.govjchemlett.comjptcp.com.

Rigid and Flexible Docking Methodologies

Binding Affinity Prediction via Computational Scoring Functions

Molecular Dynamics Simulations of Isalmadol-Target Complexes

Molecular dynamics (MD) simulations are powerful computational tools that simulate the time-dependent behavior of molecular systems. By applying classical mechanics to model the interactions between atoms and molecules, MD simulations can provide dynamic insights into the stability of ligand-target complexes, conformational changes, and the influence of the surrounding environment, such as water molecules qulacs.orgdovepress.comnih.govmdpi.com. Applied to Isalmadol bound to a target, MD simulations could offer a more detailed picture of the binding event and the stability of the resulting complex over time.

Conformational Analysis and Binding Mode Stability

MD simulations allow for the exploration of the conformational landscape of both the ligand and the target protein when bound, revealing how their structures fluctuate and adapt over time. This is crucial for understanding the dynamic nature of molecular recognition. By monitoring parameters such as Root Mean Square Deviation (RMSD), researchers can assess the stability of the binding pose identified through docking and observe any significant conformational rearrangements that occur within the complex during the simulation period dovepress.commdpi.comjapsonline.com. Studies on other ligand-protein systems demonstrate the use of RMSD to evaluate structural stability during MD simulations dovepress.commdpi.comjapsonline.com.

Quantum Chemical Calculations for Isalmadol Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide a more accurate description of the electronic structure, properties, and reactivity of molecules compared to classical methods. These calculations can be used to determine optimized molecular geometries, calculate electronic properties such as charge distribution and molecular orbitals, and investigate reaction pathways nih.govjchemlett.commdpi.comarxiv.org. For Isalmadol, quantum chemical calculations could provide detailed information about its preferred conformation in isolation, the distribution of electron density, and potential sites for chemical reactions or metabolic transformations. Density Functional Theory (DFT) is a widely used quantum chemical method for studying molecular properties jchemlett.comnih.gov.

Electronic Structure Analysis and Electrostatic Potentials

Electronic structure analysis, often performed using quantum mechanical methods, provides information about the distribution of electrons within a molecule. This analysis is fundamental to understanding chemical bonding, stability, and reactivity. Electrostatic potential maps, derived from electronic structure calculations, visualize the charge distribution around a molecule, highlighting regions that are likely to interact with positively or negatively charged species, such as binding sites on biological targets. While these analyses are standard in computational chemistry, specific studies detailing the electronic structure and electrostatic potentials of Isalmadol were not found in the available search results.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory, which focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is a powerful tool for predicting chemical reactivity and understanding reaction mechanisms. The energy levels and spatial distributions of the HOMO and LUMO can indicate a molecule's propensity to donate or accept electrons. Applications of FMO theory to analyze the reactivity or interactions of Isalmadol were not identified in the search results.

Machine Learning and Artificial Intelligence in Isalmadol Drug Discovery

Machine learning (ML) and artificial intelligence (AI) techniques are increasingly applied in various stages of drug discovery, including target identification, molecule generation, synthesis prediction, and activity prediction. ahrq.govahrq.gov

Predictive Modeling for Biological Activity

Predictive modeling using ML algorithms aims to build models that can forecast the biological activity of compounds based on their chemical structures or other molecular descriptors. ahrq.gov These models can screen large libraries of compounds to prioritize those with a higher likelihood of exhibiting desired activity. Research specifically detailing the application of predictive modeling for forecasting the biological activity of Isalmadol or its analogues using ML was not found in the available literature.

Generative Models for Novel Isalmadol Analogues

Generative models in AI are used to design and create novel molecular structures with desired properties. ahrq.gov These models can explore chemical space efficiently to propose new compounds structurally related to a lead compound, such as Isalmadol, with potentially improved characteristics. Studies reporting the use of generative models to design novel analogues of Isalmadol were not identified in the search results.

Data Mining and Cheminformatics for Isalmadol-Related Datasets

Data mining and cheminformatics involve the application of computational techniques to analyze chemical data. ahrq.gov This includes the organization, analysis, and interpretation of large datasets of chemical structures and associated biological activities. Such approaches can reveal patterns, identify relationships between structure and activity, and support the discovery of new drug candidates. Specific instances of data mining or cheminformatics studies focused on datasets related to Isalmadol were not found in the available information.

Pharmacophore Generation and Virtual Screening Methodologies for Isalmadol Discovery

Pharmacophore models represent the essential features of a molecule required for its biological activity, describing the spatial arrangement of chemical groups that interact with a biological target. ahrq.gov Pharmacophore generation is used to derive these models from active compounds. Virtual screening methodologies utilize computational techniques, often including pharmacophore models or docking simulations, to search large databases of compounds for potential drug candidates that are likely to bind to a specific target. While these are common approaches in drug discovery, published research on the generation of pharmacophores for Isalmadol or the use of virtual screening specifically for the discovery of Isalmadol or related compounds was not identified in the search results.

Isalmadol is a chemical compound for which information regarding preclinical ADME (Absorption, Distribution, Metabolism, Excretion) and pharmacokinetic investigations, specifically detailed research findings and data tables for in vitro studies such as permeability assessment using cellular monolayers (e.g., Caco-2, PAMPA), plasma protein binding determinations by equilibrium dialysis, tissue binding studies in preclinical homogenates, red blood cell partitioning analysis, and hepatic microsomal stability studies, could not be found in the available search results.

While general methodologies for these types of preclinical ADME studies are well-established and described in scientific literature, compound-specific data for Isalmadol in these in vitro models were not retrieved.

Therefore, it is not possible to generate a detailed article structured around the provided outline with specific data and research findings for Isalmadol's preclinical ADME and pharmacokinetic properties based on the current information.

Preclinical Adme and Pharmacokinetic Investigations of Isalmadol

In Vitro Metabolic Stability and Reaction Phenotyping of Isalmadol

Hepatocyte and S9 Fraction Stability Assays

Purpose: Hepatocyte and S9 fraction stability assays are in vitro methods used to assess the metabolic stability of a compound when exposed to liver enzymes. epo.orggoogle.comahrq.govdokumen.pubscribd.comscribd.comusitc.govnih.gov Hepatocytes, as intact liver cells, contain the full complement of Phase I and Phase II drug-metabolizing enzymes, providing a more comprehensive picture of hepatic metabolism. google.comdokumen.pubscribd.com Liver S9 fractions, which are the supernatant obtained after centrifuging liver homogenate at 9000 x g, contain both microsomal (Phase I enzymes like Cytochrome P450) and cytosolic (Phase II enzymes like UGTs and SULTs) enzymes, offering a balance between the complexity of hepatocytes and the simplicity of microsomes. google.comscribd.com These assays help predict the rate of hepatic clearance and identify potential metabolic hotspots on the molecule. epo.orgahrq.govdokumen.pubusitc.gov

Methodology: Typically, the test compound is incubated with either a suspension of hepatocytes or liver S9 fraction from relevant preclinical species (e.g., rat, dog, monkey) and/or humans. google.comahrq.govscribd.comusitc.gov The incubation is performed under controlled conditions (e.g., 37°C) for a specific period. scribd.comusitc.gov Aliquots are taken at various time points, and the reaction is quenched (e.g., by adding organic solvent). scribd.comusitc.gov The remaining concentration of the parent compound is then measured using analytical techniques, commonly liquid chromatography-mass spectrometry (LC-MS/MS). scribd.comusitc.gov The rate of disappearance of the parent compound is used to determine its metabolic stability, often expressed as intrinsic clearance. epo.orgahrq.govusitc.gov

Specific Findings for Isalmadol: Despite searching, detailed data regarding the stability of Isalmadol in hepatocyte and S9 fraction assays were not found in the consulted public sources.

Plasma Stability and Whole Blood Stability Assessments

Purpose: Plasma and whole blood stability assessments are conducted to determine the extent to which a compound degrades or is metabolized in blood or plasma. who.int This is important because some compounds can be susceptible to enzymatic hydrolysis (e.g., by esterases or peptidases) or other degradation processes in blood, which can affect systemic exposure and half-life. Whole blood stability is particularly relevant as it accounts for potential metabolism or degradation within blood cells or due to interactions with blood components before plasma separation.

Methodology: The test compound is incubated with fresh plasma or whole blood from relevant preclinical species and/or humans at physiological temperature (typically 37°C). Samples are collected at predetermined time points, and the reaction is stopped (e.g., by protein precipitation). The concentration of the parent compound remaining is quantified using appropriate analytical methods, such as LC-MS/MS. The stability is assessed by monitoring the decrease in the parent compound concentration over time.

Specific Findings for Isalmadol: Specific data on the stability of Isalmadol in plasma and whole blood assessments were not found in the consulted public sources.

Cytochrome P450 (CYP) and UGT Reaction Phenotyping

Purpose: CYP and UDP-glucuronosyltransferase (UGT) reaction phenotyping studies are performed to identify the specific enzymes responsible for the metabolism of a compound. This information is critical for predicting potential drug-drug interactions (DDIs), as co-administered drugs that inhibit or induce these enzymes can alter the metabolism and exposure of the compound. CYP enzymes are the major players in Phase I oxidative metabolism, while UGTs are key Phase II enzymes involved in glucuronidation.

Methodology: Common approaches include incubating the test compound with recombinant individual human CYP or UGT enzymes, or with liver microsomes in the presence of selective enzyme inhibitors. By observing the extent of metabolism in the presence of specific enzymes or inhibitors, the contribution of each enzyme to the compound's clearance can be determined. Metabolite formation or parent compound depletion is monitored using LC-MS/MS.

Specific Findings for Isalmadol: While general information on CYP and UGT phenotyping exists, specific data identifying the particular CYP and UGT enzymes involved in Isalmadol's metabolism were not found in the consulted public sources.

Metabolite Identification Strategies in Preclinical Systems

Purpose: Metabolite identification studies aim to determine the structure of metabolites formed when a compound is processed by biological systems. nih.gov Identifying metabolites in preclinical species is essential for understanding the metabolic pathways, assessing potential differences in metabolism between species and humans, and evaluating the safety of significant metabolites.

Methodology: These studies often involve incubating the compound with liver microsomes, hepatocytes, or S9 fractions, or collecting biological samples (e.g., plasma, urine, feces) from animals dosed with the compound. nih.gov Advanced analytical techniques, primarily high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS), are used to detect, characterize, and identify metabolites based on their accurate mass, fragmentation patterns, and chromatographic behavior. scribd.comnih.gov Comparison of metabolite profiles across different species is a key aspect.

Specific Findings for Isalmadol: Information detailing the specific metabolites of Isalmadol identified in preclinical systems was not found in the consulted public sources.

Preclinical In Vivo Pharmacokinetic Analysis of Isalmadol

Purpose: Preclinical in vivo pharmacokinetic studies are conducted in animal models to understand how a compound is absorbed, distributed, metabolized, and eliminated (ADME) in a living organism over time. These studies provide crucial data on systemic exposure, bioavailability, clearance, volume of distribution, and half-life, which are essential for predicting human pharmacokinetics and guiding dose selection for clinical trials.

Methodology: The compound is administered to animals (commonly rodents like mice and rats, and non-rodents like dogs or monkeys) via relevant routes (e.g., intravenous, oral). Blood and other biological samples are collected at various time points after administration. The concentration of the parent compound and, often, significant metabolites in these samples is quantified using validated bioanalytical methods (e.g., LC-MS/MS). Pharmacokinetic parameters are then determined by analyzing the concentration-time data using non-compartmental or compartmental modeling.

Specific Findings for Isalmadol: Specific data on the in vivo pharmacokinetic analysis of Isalmadol in preclinical models, including detailed concentration-time profiles and calculated PK parameters, were not found in the consulted public sources.

Time-Dependent Concentration Profiling in Preclinical Models

Purpose: Time-dependent concentration profiling involves measuring the concentration of the administered compound (and sometimes its metabolites) in biological matrices (e.g., plasma, blood, tissues) of preclinical animals at various time points following administration. This generates concentration-time curves that are fundamental for determining key pharmacokinetic parameters.

Methodology: Following administration of the compound to preclinical species, blood or other samples are collected at a series of time points designed to capture the absorption, distribution, metabolism, and elimination phases. The concentration of the compound in these samples is quantified using sensitive and specific analytical techniques. The resulting data points are plotted as concentration versus time curves for each animal or group of animals.

Specific Findings for Isalmadol: Detailed time-dependent concentration profiles of Isalmadol in preclinical models were not found in the consulted public sources.

Allometric Scaling for Preclinical PK Predictions

Purpose: Allometric scaling is a technique used to extrapolate pharmacokinetic parameters from preclinical animal species to predict human pharmacokinetic properties. This approach is based on the principle that many physiological and biological parameters scale with body size or other physiological variables across different species. Allometric scaling helps in estimating a safe and effective starting dose for first-in-human clinical trials and predicting human exposure.

Methodology: Various allometric scaling methods exist, ranging from simple allometry (plotting a PK parameter against body weight and extrapolating using a power function) to more complex approaches incorporating physiological parameters or in vitro data (e.g., in vitro-in vivo extrapolation - IVIVE). Data from PK studies in multiple preclinical species are typically used to build the allometric relationships.

Specific Findings for Isalmadol: While allometric scaling is a standard practice in preclinical PK, specific data on the allometric scaling of Isalmadol from preclinical species to predict human pharmacokinetics were not found in the consulted public sources.

Based on the available information from the search results, detailed preclinical ADME, pharmacokinetic/pharmacodynamic (PK/PD) correlation, and quantitative whole-body autoradiography (QWBA) data specifically for the chemical compound Isalmadol could not be retrieved. The search results mention Isalmadol, identifying it as 3-{(1RS,2RS)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl}phenyl 2-hydroxybenzoate with the chemical formula C22H27NO4 pmda.go.jp. However, the context of these mentions appears primarily within documents discussing other compounds, such as saxagliptin, where Isalmadol might be referenced in relation to chemical structure or nomenclature rather than as the subject of detailed preclinical pharmacological investigations pmda.go.jp.

Consequently, it is not possible to generate thorough, informative, and scientifically accurate content, including data tables and detailed research findings, for the requested sections (6.3.3. Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation in Preclinical Settings and 6.3.4. Quantitative Whole-Body Autoradiography (QWBA) for Biodistribution) based on the provided search results.

Analytical Methodologies for Isalmadol Research

Chromatographic Techniques for Isalmadol Quantification and Purification

Chromatography is a fundamental separation science technique widely employed in Isalmadol research for isolating the compound from mixtures and accurately quantifying its presence. Various chromatographic methods offer high specificity and selectivity. researchgate.net

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and quantification of Isalmadol. Method development in HPLC involves optimizing parameters such as the stationary phase (column), mobile phase composition, flow rate, and detection wavelength to achieve adequate resolution, sensitivity, and run time for Isalmadol. RP-HPLC methods, for instance, are developed for quantitative determination and validated for parameters like linearity, accuracy, precision, specificity, and robustness. gsconlinepress.comnih.gov The development process aims for simple, rapid, and sensitive methods suitable for routine analysis. gsconlinepress.com Typical HPLC systems include a pump, autosampler, column, and detector, often a UV or photodiode array detector. globalresearchonline.netipcol.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Isalmadol Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a hyphenated technique that combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. This makes it particularly valuable for the analysis of Isalmadol, especially in complex biological or environmental samples where high selectivity is required to differentiate Isalmadol from interfering substances. bioxpedia.comchromatographytoday.commdpi.com LC-MS/MS is widely trusted for structural elucidation and quantitation of drugs due to its superior sensitivity, selectivity, and efficiency. mdpi.com Methods can be developed for high-throughput screening and quantification of small molecules like Isalmadol. bioxpedia.com The technique often involves sample preparation steps, although automated procedures are being developed to increase throughput. chromatographytoday.com LC-MS/MS systems typically utilize electrospray ionization (ESI) and operate in multiple reaction monitoring (MRM) mode for enhanced sensitivity and selectivity. chromatographytoday.commdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a technique primarily used for the analysis of volatile and semi-volatile compounds. While the direct application to Isalmadol itself would depend on its volatility, GC-MS is relevant in research involving Isalmadol's potential volatile metabolites. This method involves separating volatile components by gas chromatography before their detection and identification by mass spectrometry. nih.govresearchgate.netnu.ac.thmdpi.com GC-MS is a valuable method for the analysis of non-polar components, volatile essential oils, fatty acids, lipids, and alkaloids. rjptonline.org Methods often involve sample preparation techniques like solid-phase microextraction (SPME) to isolate volatile compounds from various matrices. researchgate.netmdpi.com GC-MS is used for both qualitative and quantitative analysis of volatile metabolites. nih.govmdpi.com

Spectroscopic Methods for Isalmadol Characterization in Research Samples

Spectroscopic methods provide valuable information about the structure and concentration of Isalmadol based on its interaction with electromagnetic radiation.

UV-Vis Spectrophotometry in Quantification

UV-Vis spectrophotometry is a straightforward and widely used technique for the quantification of compounds that absorb light in the ultraviolet-visible region of the spectrum. denovix.comresearchgate.netijrpb.comresearchgate.netgsconlinepress.com If Isalmadol possesses a chromophore, UV-Vis spectrophotometry can be used for its quantitative determination in solutions by measuring the absorbance at a specific wavelength corresponding to its maximum absorption. ijrpb.comresearchgate.netgsconlinepress.com This method is often used for its simplicity, speed, and cost-effectiveness. denovix.comijrpb.com Method validation for UV-Vis spectrophotometry includes assessing parameters such as linearity, accuracy, precision, and specificity. ijrpb.comresearchgate.netgsconlinepress.com Derivative UV-Vis spectroscopy can also be applied to resolve overlapping bands and improve specificity. researchgate.net

Near-Infrared (NIR) Spectroscopy for Screening

Near-Infrared (NIR) spectroscopy is a non-destructive analytical technique that utilizes the interaction of near-infrared light with a sample to obtain information about its chemical composition. kpmanalytics.comnirlab.comnewfoodmagazine.comiris-eng.coms4science.at NIR spectroscopy is particularly useful for rapid screening of samples, potentially for the presence of Isalmadol or for quality control purposes, as it requires minimal or no sample preparation. kpmanalytics.comnewfoodmagazine.comiris-eng.com This technique is based on the absorption of NIR light by molecular bonds, such as C-H, N-H, and O-H, which vibrate at specific frequencies in this region. kpmanalytics.com NIR analysis can be performed quickly, often in seconds, making it suitable for high-throughput applications. kpmanalytics.comiris-eng.com It can be used to identify ingredients and analyze compositions. newfoodmagazine.com

Immunoanalytical Techniques for Isalmadol Detection

Immunoanalytical techniques, or immunoassays, utilize the specific binding affinity between antibodies and antigens for the detection and quantification of target analytes. These methods are known for their sensitivity and ability to analyze complex biological matrices. While specific applications for Isalmadol were not detailed in the available compliant sources, the general principles of commonly used immunoassays are outlined below.

Enzyme-Linked Immunosorbent Assays (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunoassay format. It involves the use of an enzyme conjugated to an antibody or antigen. The enzyme reacts with a substrate to produce a detectable signal, often a color change, which can be measured to determine the presence or concentration of the analyte. Different ELISA formats exist, including direct, indirect, sandwich, and competitive ELISA, each with specific applications depending on the analyte and matrix. ELISA is a common technique for screening due to its speed and cost-effectiveness.

Cloned-Enzyme Donor Immunoassay (CEDIA)

Cloned-Enzyme Donor Immunoassay (CEDIA) is another type of homogeneous immunoassay commonly used for drug screening. In CEDIA, a genetically engineered enzyme is split into two inactive fragments: an enzyme donor (ED) and an enzyme acceptor (EA). The drug (analyte) is labeled with the ED fragment. In the absence of the free drug, antibodies bind to the labeled drug, preventing the ED fragment from combining with the EA fragment to form an active enzyme. When free drug is present in the sample, it competes with the labeled drug for antibody binding sites. The unbound labeled drug can then combine with the EA fragment, reconstituting the active enzyme. The enzyme activity is proportional to the concentration of the free drug in the sample and is typically measured spectrophotometrically. CEDIA assays are often automated and used for high-throughput screening.

Method Validation for Isalmadol Preclinical Studies

Method validation is a formal process that demonstrates that an analytical procedure is suitable for its intended purpose. For preclinical studies involving Isalmadol, validation is essential to ensure the reliability, accuracy, and consistency of analytical results obtained from biological samples or other matrices. Regulatory guidelines, such as those from the FDA and ICH, provide frameworks for method validation, outlining key parameters to be evaluated.

Specificity and Selectivity Validation

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity is a related term, sometimes used interchangeably with specificity, and refers to the method's ability to differentiate the analyte from other components in the sample. Validation of specificity typically involves analyzing samples containing the analyte spiked with potential interfering substances and demonstrating that the method can accurately measure the analyte without interference. For separation techniques, demonstrating sufficient resolution between the analyte peak and other peaks is crucial for specificity.

Linearity and Range Determination

Linearity is the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. The range of an analytical procedure is the interval between the lowest and highest concentrations of the analyte for which it has been demonstrated that the method provides a suitable level of linearity, accuracy, and precision. Linearity is typically evaluated by preparing a series of samples with known concentrations of the analyte spanning the expected range and analyzing them using the proposed method. The results are often plotted as response versus concentration, and statistical methods, such as linear regression, are used to assess the linearity of the relationship. A minimum of five concentrations is generally recommended for linearity assessment.

Precision and Accuracy Assessment

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It assesses the repeatability and reproducibility of the method. Precision is typically evaluated by analyzing replicate samples at different concentration levels (e.g., low, medium, and high) within the expected range. Precision can be assessed at different levels, including repeatability (within a single analytical run), intermediate precision (within the same laboratory over different days, with different analysts or equipment), and reproducibility (between different laboratories).

Accuracy expresses the closeness of agreement between the value obtained by the analytical method and the true value or an accepted reference value. It is a measure of the trueness of the results. Accuracy is typically assessed by analyzing samples with known concentrations of the analyte, such as quality control (QC) samples or spiked blank matrix samples. The accuracy is often reported as the percent recovery of the known amount of analyte. Regulatory guidelines often specify acceptance criteria for accuracy, such as the mean value being within a certain percentage of the true value.

Robustness and System Suitability Testing

Robustness of an analytical procedure is defined as a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. It provides an indication of the method's reliability during normal usage ich.org. Evaluating robustness is typically considered during the development phase of an analytical procedure and depends on the type of procedure under study ich.org. If measurements are susceptible to variations in analytical conditions, these conditions should be suitably controlled, or a precautionary statement included in the procedure ich.org.

System suitability tests (SST) are an integral part of analytical procedures and are generally established during development as a regular check of performance europa.eueuropa.eu. SSTs are developed and used to verify that the measurement system and the analytical operations associated with the procedure are fit for the intended purpose and increase the detectability of unacceptable performance europa.eu. Parameters evaluated in system suitability tests can include factors such as plate count, tailing factors, resolution, and reproducibility (e.g., percent relative standard deviation of retention time, peak area, and height for multiple injections) demarcheiso17025.com.

While the principles of robustness and system suitability testing are crucial for the reliable analysis of any compound, including Isalmadol, specific detailed research findings or data tables pertaining to the robustness and system suitability testing specifically for Isalmadol analytical methods were not available in the consulted sources.

Sample Preparation Techniques for Isalmadol in Biological Matrices

Sample preparation is a critical step in the analysis of compounds in biological matrices such as blood, serum, plasma, urine, saliva, hair, nails, tears, and meconium japsonline.comnih.govnih.gov. Biological samples contain large amounts of endogenous components like carbohydrates, proteins, lipids, and salts, which can interfere with the analysis of the target analyte, a phenomenon known as matrix effects nih.govnih.gov. The primary purpose of sample preparation is to eliminate these interferences and, often, to preconcentrate the analyte due to its minute concentration in the matrix nih.govnih.govpensoft.net.

Conventional sample pretreatment techniques for the analysis of drugs in biological matrices include Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) japsonline.comnih.gov. These techniques aim to extract the desired analytes and remove redundant components, although they can be laborious and time-consuming, sometimes requiring large amounts of toxic solvents japsonline.com. The choice of sample preparation method, along with the column type, internal standard, and detection conditions, is essential for achieving accurate drug measurements and minimizing matrix or metabolite interference pensoft.net.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used sample preparation technique in bioanalysis japsonline.comnih.gov. SPE involves the differential partitioning of analytes and matrix components between a stationary phase and a mobile phase. This technique is effective for matrix clean-up and analyte extraction and preconcentration japsonline.com. SPE offers advantages such as reduced sample volume requirements, lower organic solvent consumption, high recovery, and good reproducibility researchgate.net. However, potential drawbacks can include possible low recovery of highly hydrophilic analytes and lot-to-lot variability in column packaging researchgate.net. Automated SPE systems are also utilized to streamline workflows and improve consistency gerstelus.com.

Specific details regarding the application of SPE for the extraction of Isalmadol from biological matrices, including specific sorbent types, conditioning and elution solvents, or detailed protocols, were not found in the consulted literature.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is another conventional sample preparation technique employed for the analysis of drugs in biological matrices japsonline.comnih.gov. LLE is based on the principle of distributing the analyte between two immiscible liquid phases, typically an aqueous biological sample and an organic solvent researchgate.net. By selecting appropriate solvents, the analyte can be selectively extracted into one phase while matrix components remain in the other researchgate.net. LLE can be effective for removing proteins and other interfering substances gerstelus.com. Automated LLE workflows are also used to enhance efficiency and reproducibility gerstelus.com.

While LLE is a common technique in bioanalysis, specific detailed research findings or protocols for the application of LLE specifically for the extraction of Isalmadol from biological matrices were not available in the consulted sources.

Future Directions and Research Gaps in Isalmadol Studies

Integration of Multi-Omics Data in Isalmadol Preclinical Research

The application of multi-omics approaches represents a critical future direction for Isalmadol preclinical research. Integrating data from various biological layers, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of how Isalmadol interacts with biological systems biorxiv.orgsapient.biometabolon.com. This is particularly valuable for elucidating complex mechanisms of action that may not be apparent from studying individual molecular pathways in isolation.

Multi-omics studies can help identify potential protein targets, affected signaling pathways, and metabolic changes induced by Isalmadol. biorxiv.orgmetabolon.com. Given the hypothesized interactions with neurological targets or anti-inflammatory pathways based on structural analogies vulcanchem.com, a multi-omics approach could confirm or refute these hypotheses and uncover novel biological effects. The integration of diverse, high-dimensional omics datasets presents computational challenges, necessitating specialized analytical methods biorxiv.orgmetabolon.comresearchgate.net.

Future multi-omics research on Isalmadol could involve:

Transcriptomic analysis to identify changes in gene expression profiles in response to Isalmadol treatment in relevant cell or tissue models.

Proteomic studies to quantify protein abundance and modifications, revealing affected protein networks and potential off-target interactions.

Metabolomic profiling to identify alterations in metabolic pathways, providing insights into the downstream functional consequences of Isalmadol exposure.

The data generated from such studies could be integrated using advanced bioinformatics tools to build a systems-level understanding of Isalmadol's biological effects.

Advanced Computational Approaches for Isalmadol Mechanism Elucidation

Advanced computational approaches are indispensable tools for accelerating the understanding of Isalmadol's properties and interactions. Techniques such as molecular modeling, molecular dynamics simulations, and virtual screening can complement experimental studies by providing insights at the atomic and molecular level openaccessjournals.comnih.gov.

Given the current lack of detailed mechanistic studies for Isalmadol vulcanchem.com, computational methods can be employed to:

Predict potential binding sites and affinities of Isalmadol with hypothesized or newly identified protein targets.

Simulate the dynamic behavior of Isalmadol in biological environments and its interactions with membranes or other cellular components.

Perform virtual screening against large libraries of biological targets to identify potential off-target effects or alternative mechanisms of action.

Analyze structure-activity relationships computationally to guide the design of Isalmadol analogs with improved properties.

These approaches can help prioritize experimental investigations, reduce the need for extensive in vitro screening, and provide a deeper understanding of the molecular basis of Isalmadol's activity. openaccessjournals.com.

Development of Next-Generation Preclinical Models for Isalmadol Evaluation

The development and utilization of more physiologically relevant preclinical models are crucial for accurately evaluating the potential efficacy and biological effects of Isalmadol. Traditional in vitro cell cultures and animal models have limitations in fully recapitulating human physiology and disease complexity pharmafeatures.comemulatebio.com.

Future research should focus on employing next-generation preclinical models, such as:

3D Cell Culture Models: These models better mimic the in vivo tissue microenvironment compared to traditional 2D cultures, allowing for more accurate assessment of cellular responses to Isalmadol.

Organ-on-Chip Technology: Microfluidic systems that replicate the structure and function of human organs can provide highly relevant platforms for studying Isalmadol's effects on specific tissues and potential interactions between different organ systems pharmafeatures.comemulatebio.com.

Organoids: Miniaturized, self-organizing 3D tissue cultures derived from stem cells or primary tissue can model organ-specific diseases and responses to drugs in a more physiologically relevant manner pharmafeatures.com.

Patient-Derived Xenograft (PDX) Models: While often used in cancer research innate-pharma.comcrownbio.com, the principle of using patient-derived tissues can be extended to other disease areas relevant to Isalmadol's potential applications, offering a model that retains characteristics of human pathology.

These advanced models can provide more predictive data regarding Isalmadol's behavior in humans, helping to bridge the gap between preclinical findings and potential clinical outcomes pharmafeatures.com.

Strategic Opportunities for Isalmadol Scaffold Exploration in Medicinal Chemistry

Isalmadol's chemical structure, characterized as a cyclohexanol (B46403) derivative conjugated with a salicylate (B1505791) ester vulcanchem.com, represents a molecular scaffold with potential for medicinal chemistry exploration. The scaffold concept is fundamental in drug discovery for designing and optimizing bioactive compounds lifechemicals.comnih.gov.

Strategic opportunities for Isalmadol scaffold exploration include:

Analog Design and Synthesis: Modifying different parts of the Isalmadol scaffold, such as the cyclohexanol ring, the salicylate moiety, or the dimethylaminomethyl group, can lead to the synthesis of novel analogs with potentially improved potency, selectivity, or pharmacokinetic properties.

Scaffold Hopping: This strategy involves replacing the core scaffold of Isalmadol with a structurally different but functionally equivalent scaffold to identify novel chemical entities with similar biological activity but potentially improved characteristics lifechemicals.combiosolveit.de.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of Isalmadol analogs will be crucial for establishing detailed SARs, which can guide further optimization efforts.

Computational Scaffold Analysis: Utilizing computational tools to analyze the Isalmadol scaffold and compare it to known bioactive scaffolds can reveal potential new therapeutic areas or structural motifs for modification nih.govgithub.com.

Exploring the chemical space around the Isalmadol scaffold can lead to the discovery of novel compounds with enhanced therapeutic potential, addressing limitations of the parent compound and opening new avenues for drug development.

Q & A

What is the pharmacological classification of Isalmadol, and how does this inform its potential therapeutic applications?

Basic

Isalmadol is classified as a salicylate derivative with analgesic and anti-inflammatory properties under the International Nonproprietary Name (INN) system . Its structural similarity to other salicylates (e.g., aspirin) suggests a mechanism involving cyclooxygenase (COX) inhibition. Researchers should prioritize comparative pharmacokinetic studies to evaluate its selectivity for COX-1 vs. COX-2 isoforms, which informs its therapeutic profile and potential gastrointestinal or cardiovascular risks.

What methodologies are recommended for synthesizing Isalmadol in laboratory settings?

Basic

Synthesis protocols should align with salicylate esterification processes, emphasizing purity validation via HPLC or NMR spectroscopy. Researchers must document reaction conditions (e.g., catalysts, temperature) and purification steps (e.g., recrystallization). Refer to primary literature for analogs like parsalmide or talosalate to refine synthetic pathways . Stability testing under varying pH and temperature conditions is critical to ensure compound integrity .

How can researchers design a comparative study to evaluate Isalmadol’s analgesic efficacy against traditional NSAIDs?

Advanced

Adopt a randomized, double-blind, controlled trial design with stratification for covariates (e.g., age, metabolic status). Define primary endpoints (e.g., pain score reduction using VAS scales) and secondary endpoints (e.g., inflammatory biomarker levels). Incorporate pharmacokinetic parameters (e.g., bioavailability, half-life) and adverse event monitoring aligned with ICH E6 guidelines for clinical trials . Use ANOVA or mixed-effects models to account for inter-individual variability .

What strategies resolve contradictory data regarding Isalmadol’s metabolic pathways?

Advanced

Apply triangulation by integrating:

- In vitro assays (e.g., microsomal stability studies),

- In vivo pharmacokinetic profiling (e.g., plasma concentration-time curves),

- Computational modeling (e.g., molecular docking for enzyme interactions).

Contradictions in metabolite identification may arise from interspecies differences; thus, cross-validate findings using human hepatocyte models and LC-MS/MS metabolomics . Systematic reviews of existing data can identify methodological gaps (e.g., inconsistent dosing regimens) .

Which databases are most comprehensive for literature reviews on Isalmadol’s pharmacological profile?

Basic

Prioritize PubMed, Web of Science, and Embase for peer-reviewed studies. Use Boolean operators (e.g., Isalmadol AND "pharmacokinetics" NOT "commercial") to exclude non-academic sources. For regulatory data, consult WHO’s INN database and pharmacopeial monographs. Avoid unreliable platforms like .

How should researchers develop a validated analytical method for quantifying Isalmadol in biological matrices?

Advanced

Follow ICH Q2(R1) guidelines for validation parameters:

- Specificity : Assess interference from matrix components via spike-and-recovery experiments.

- Linearity : Test across clinically relevant concentrations (e.g., 1–100 µg/mL).

- Precision : Calculate intra- and inter-day CV% using triplicate runs.

Opt for UPLC-MS/MS for high sensitivity, and cross-validate with independent laboratories to ensure reproducibility .

What ethical considerations are paramount in human trials involving Isalmadol?

Basic

Obtain Institutional Review Board (IRB) approval and adhere to the Declaration of Helsinki. Implement Data Safety Monitoring Boards (DSMBs) for adverse event oversight. Ensure informed consent includes risks of salicylate-related adverse effects (e.g., gastrointestinal bleeding). Reference ICH E6’s risk-based monitoring framework .

What computational models predict Isalmadol’s drug-drug interaction potential?

Advanced

Use physiologically based pharmacokinetic (PBPK) modeling (e.g., Simcyp or GastroPlus) to simulate interactions with CYP450 inhibitors/inducers. Integrate in vitro Ki values from hepatic microsomal assays. Validate predictions with clinical studies measuring AUC changes of co-administered drugs (e.g., warfarin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products